molecular formula C10H8ClF2IO B14055717 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one

1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one

Cat. No.: B14055717
M. Wt: 344.52 g/mol
InChI Key: KPXAWSIPSFYFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one typically involves the introduction of the chloro, difluoromethyl, and iodo groups onto a phenyl ring. One common method involves the reaction of 1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, THF).

Major Products:

    Substitution: Corresponding substituted derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the difluoromethyl and iodo groups can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.

Comparison with Similar Compounds

  • 1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
  • Phenylacetone

Comparison: 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is unique due to the presence of both difluoromethyl and iodo groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H8ClF2IO

Molecular Weight

344.52 g/mol

IUPAC Name

1-chloro-1-[5-(difluoromethyl)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2IO/c1-5(15)9(11)7-4-6(10(12)13)2-3-8(7)14/h2-4,9-10H,1H3

InChI Key

KPXAWSIPSFYFFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)I)Cl

Origin of Product

United States

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